molecular formula C9H13Cl3N2O B13457777 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride

5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride

Cat. No.: B13457777
M. Wt: 271.6 g/mol
InChI Key: HZMFFIXATGBQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride: is a chemical compound that belongs to the class of azetidine derivatives Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the azetidine ring or the methoxy group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloropyridine moiety to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles for nucleophilic substitution.

Major Products Formed:

    Oxidation Products: Oxides of azetidine or methoxy groups.

    Reduction Products: Amines or other reduced derivatives of the chloropyridine moiety.

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.

Biology:

    Biological Probes: Utilized as a probe to study biological processes and interactions at the molecular level.

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine:

    Drug Development: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Material Science: Applied in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of both azetidine and chloropyridine moieties in 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride makes it unique compared to other azetidine derivatives.

    Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H13Cl3N2O

Molecular Weight

271.6 g/mol

IUPAC Name

5-(azetidin-2-ylmethoxy)-2-chloropyridine;dihydrochloride

InChI

InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H

InChI Key

HZMFFIXATGBQGR-UHFFFAOYSA-N

Canonical SMILES

C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.